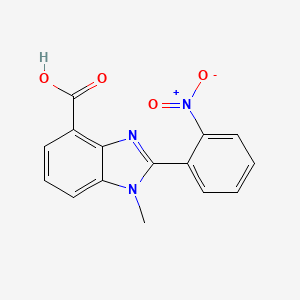![molecular formula C10H14O B12592701 1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane CAS No. 647862-72-4](/img/structure/B12592701.png)
1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-1-yn-1-yl)-8-oxabicyclo[510]octane is a unique organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane typically involves the use of advanced organic synthesis techniques. One common method is the intramolecular Diels-Alder reaction, which involves the reaction of a 5-vinyl-1,3-cyclohexadiene with a cyclopropane ring opening . This reaction is often catalyzed by samarium diiodide, which facilitates the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane can be compared with other similar bicyclic compounds, such as:
Bicyclo[3.3.0]octane: Known for its high strain energy and difficulty in synthesis.
Bicyclo[3.2.1]octane: Commonly found in biologically active natural products and synthesized using intramolecular Diels-Alder reactions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for various research applications.
Eigenschaften
CAS-Nummer |
647862-72-4 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-prop-1-ynyl-8-oxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C10H14O/c1-2-7-10-8-5-3-4-6-9(10)11-10/h9H,3-6,8H2,1H3 |
InChI-Schlüssel |
DCRZDFZSBMTHQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC12CCCCCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)

![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)
